molecular formula C13H17IN2O2 B8174051 (4-Iodo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

(4-Iodo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B8174051
M. Wt: 360.19 g/mol
InChI Key: QUMORBURYPSVLE-UHFFFAOYSA-N
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Description

(4-Iodo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that features a combination of an iodo-substituted methoxyphenyl group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4-iodo-3-methoxybenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of (4-iodo-3-methoxyphenyl)(4-methylpiperazin-1-yl)ketone.

    Reduction: Formation of (3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Iodo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Iodo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (4-Iodo-3-methoxyphenyl)(4-methylpiperazin-1-yl)ethanone
  • (4-Iodo-3-methoxyphenyl)(4-methylpiperazin-1-yl)propanone
  • (4-Iodo-3-methoxyphenyl)(4-methylpiperazin-1-yl)butanone

Uniqueness

(4-Iodo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is unique due to the specific combination of the iodo-substituted methoxyphenyl group and the methylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-iodo-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O2/c1-15-5-7-16(8-6-15)13(17)10-3-4-11(14)12(9-10)18-2/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMORBURYPSVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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